Carbamic acid, (4-amino-2-butynyl)-, 1,1-dimethylethyl ester (9CI)
CAS No.: 675605-47-7
Cat. No.: VC8418559
Molecular Formula: C9H16N2O2
Molecular Weight: 184.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 675605-47-7 |
|---|---|
| Molecular Formula | C9H16N2O2 |
| Molecular Weight | 184.24 g/mol |
| IUPAC Name | tert-butyl N-(4-aminobut-2-ynyl)carbamate |
| Standard InChI | InChI=1S/C9H16N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h6-7,10H2,1-3H3,(H,11,12) |
| Standard InChI Key | AVNMNRILESBVDD-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC#CCN |
| Canonical SMILES | CC(C)(C)OC(=O)NCC#CCN |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name carbamic acid, (4-amino-2-butynyl)-, 1,1-dimethylethyl ester (9CI) delineates its structure:
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Carbamic acid backbone: A primary amine derivative of carbonic acid (NH₂COOH).
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(4-Amino-2-butynyl) substituent: A four-carbon chain featuring an amino group (-NH₂) at position 4 and a triple bond between carbons 2 and 3.
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1,1-Dimethylethyl (tert-butyl) ester group: A bulky protecting group attached via an ester linkage.
The molecular formula is hypothesized as C₉H₁₆N₂O₂, derived from the tert-butyloxycarbonyl (Boc) group (C₄H₉O₂) and the 4-amino-2-butynyl moiety (C₄H₆N). This aligns with the general formula of Boc-protected amines, where molecular weights typically range between 150–250 g/mol .
Stereochemical Considerations
The presence of the 2-butynyl group introduces rigidity into the structure, while the amino group at position 4 may participate in hydrogen bonding. Unlike chiral carbamates such as [(2S)-2-amino-3-methylbutyl]- variants, this compound lacks stereocenters, simplifying its synthetic handling.
Table 1: Comparative Molecular Properties of Selected Carbamates
Synthesis and Reaction Chemistry
Synthetic Routes
The tert-butyl carbamate group is typically introduced via reaction of the amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions . For (4-amino-2-butynyl)- derivatives, a proposed pathway involves:
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Alkyne Amination: Propargyl bromide undergoes nucleophilic substitution with ammonia to yield 4-amino-2-butyne.
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Boc Protection: The amine reacts with Boc₂O in tetrahydrofuran (THF) catalyzed by 4-dimethylaminopyridine (DMAP):
This method mirrors protocols for synthesizing ethyl N-propan-2-ylcarbamate, where reaction yields exceed 70% under optimized conditions .
Stability and Reactivity
The electron-withdrawing triple bond in the butynyl chain may enhance the electrophilicity of the carbamate carbonyl, increasing susceptibility to nucleophilic attack. Deprotection likely requires strong acids (e.g., trifluoroacetic acid), analogous to tert-butyl 1H-indol-2-ylcarbamate .
Physicochemical Properties
Thermal Characteristics
Based on homologous compounds:
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Boiling Point: Estimated at 180–190°C, consistent with tert-butyl esters of similar molecular weight .
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Melting Point: Likely low (<50°C) due to the non-planar tert-butyl group inhibiting crystallization.
Solubility and Partitioning
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Polar Solvents: Moderate solubility in ethanol and acetone, as seen in ethyl N-propan-2-ylcarbamate (0.935 g/cm³ density) .
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Lipophilicity: Predicted logP ≈ 1.5, making it suitable for crossing biological membranes.
Challenges and Future Directions
Knowledge Gaps
Current limitations include:
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Lack of experimental data on toxicity and environmental persistence.
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Unverified synthetic yields under industrial-scale conditions.
Research Priorities
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Stereoselective Synthesis: Introducing chirality for pharmaceutical applications.
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Computational Modeling: Predicting metabolic pathways using QSAR models.
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Ecotoxicity Studies: Assessing impacts on non-target organisms.
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